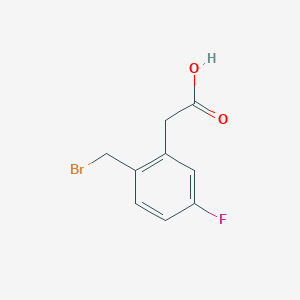

2-(Bromomethyl)-5-fluorophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bromomethyl)-5-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluorophenylacetic acid typically involves the bromination of 5-fluorophenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluorophenylacetic acid can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: The major product is 5-fluorophenylacetic acid.

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-5-fluorophenylacetic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful in creating various derivatives that can be further modified for specific applications.

The compound has been investigated for its biological properties, particularly in the following areas:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown to induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC50 values of approximately 15.63 µM and 10.38 µM, respectively. The mechanism involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against various bacterial strains. The specific mechanisms are still being elucidated, but it is believed that the compound disrupts cellular processes within microbial cells.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored as a lead compound for developing new pharmaceuticals. Its potential applications include:

- Anti-inflammatory agents : The presence of the fluorine atom may enhance lipophilicity and metabolic stability, making it suitable for drug design aimed at treating inflammatory conditions.

- Analgesics : Similar to its anti-inflammatory properties, its ability to modulate pain pathways makes it a candidate for analgesic development.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Study on Anticancer Effects : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

- Antimicrobial Investigations : Research indicated promising results against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

- Drug Development Trials : Ongoing trials are assessing the efficacy of derivatives based on this compound for treating inflammatory diseases, showcasing its relevance in pharmacological research.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorophenylacetic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)-5-fluorophenylacetic acid

- 2-(Iodomethyl)-5-fluorophenylacetic acid

- 2-(Bromomethyl)-4-fluorophenylacetic acid

Uniqueness

2-(Bromomethyl)-5-fluorophenylacetic acid is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and properties. The bromomethyl group is a versatile functional group for further chemical transformations, while the fluorine atom can influence the compound’s electronic properties and biological activity.

Biological Activity

2-(Bromomethyl)-5-fluorophenylacetic acid (CAS 739336-26-6) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H8BrFO2

- Molecular Weight : 233.03 g/mol

- IUPAC Name : this compound

- SMILES : C(C(=O)O)C1=CC=C(C=C1F)CBr

Synthesis Methods

The synthesis of this compound typically involves bromination of 5-fluorophenylacetic acid. The reaction can be performed under various conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The following steps outline a common synthetic route:

-

Preparation of 5-Fluorophenylacetic Acid :

- React phenylacetic acid with fluorine-containing reagents.

-

Bromination :

- Treat the resulting 5-fluorophenylacetic acid with bromine in an organic solvent such as dichloromethane.

-

Purification :

- Purify the product through recrystallization or chromatography to obtain pure this compound.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, including:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties, which could be beneficial in treating infections.

- Analgesic Effects : Preliminary findings indicate that it may have pain-relieving effects, warranting further investigation in pain management applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Receptor Modulation : The compound could modulate receptors associated with pain perception and inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Antimicrobial Activity Assessment :

- Analgesic Properties Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 233.03 g/mol | Yes | Yes |

| 5-(Bromomethyl)-2-fluorophenylacetic acid | 233.03 g/mol | Moderate | Yes |

| Phenylacetic Acid | 136.15 g/mol | No | Moderate |

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-[2-(bromomethyl)-5-fluorophenyl]acetic acid |

InChI |

InChI=1S/C9H8BrFO2/c10-5-6-1-2-8(11)3-7(6)4-9(12)13/h1-3H,4-5H2,(H,12,13) |

InChI Key |

WVTVUNMBJZVJDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.